molecular formula C9H17N3 B580375 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 1232137-17-5

1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B580375
CAS No.: 1232137-17-5
M. Wt: 167.256
InChI Key: MYYUMKAFXSOSGU-UHFFFAOYSA-N
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Description

1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a tert-butyl group at the 3-position of the pyrazole ring and a methylmethanamine group at the N-position

Scientific Research Applications

1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:

Preparation Methods

The synthesis of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine can be achieved through several routes. One efficient method involves a two-step process starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. The first step is a condensation reaction with an aldehyde, followed by a reduction step to yield the desired product . This method is advantageous due to its operational simplicity and high yield.

Chemical Reactions Analysis

1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine and N-(3-tert-butyl-1H-pyrazol-5-yl)-N’-{4-chloro-3-[(pyridin-3-yloxy)methyl]phenyl}urea These compounds share the pyrazole core structure but differ in their substituents, which can significantly affect their chemical properties and applications

Properties

IUPAC Name

1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-9(2,3)8-5-7(6-10-4)11-12-8/h5,10H,6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYUMKAFXSOSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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